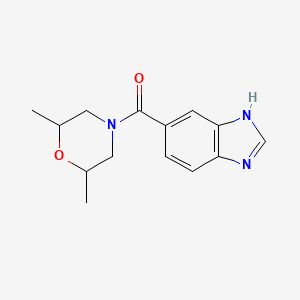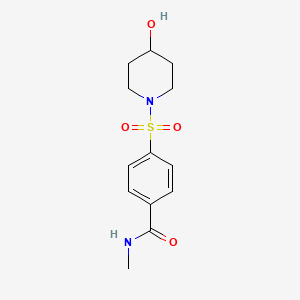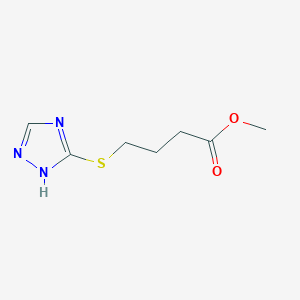
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDM is a heterocyclic compound that contains both a benzimidazole and a morpholine ring in its structure.
作用机制
The mechanism of action of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting certain enzymes or signaling pathways in cells. For example, this compound has been shown to inhibit the production of inflammatory cytokines in macrophages by blocking the activation of NF-κB signaling pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells. It has also been shown to reduce the production of reactive oxygen species and nitric oxide in cells, which are involved in the development of various diseases. In vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available reagents and equipment. Another advantage is its diverse range of potential applications in various fields. However, one of the limitations is its low solubility in water, which can limit its bioavailability and effectiveness in certain experiments. Another limitation is the lack of comprehensive toxicity and safety data, which should be considered when using this compound in experiments.
未来方向
There are several future directions for research on 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its synthesis method and improve its yield and purity. In medicinal chemistry, future research could focus on the development of this compound derivatives with improved pharmacological properties. In materials science, future research could focus on the synthesis of novel organic materials using this compound as a building block. In catalysis, future research could focus on the development of new metal complexes using this compound as a ligand for various organic transformations.
合成方法
The synthesis of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone involves several steps, including the reaction of 2,6-dimethylmorpholine with 1-bromo-2-nitrobenzene to form 2,6-dimethylmorpholin-4-yl-1-nitrobenzene. This intermediate is then reduced with tin and hydrochloric acid to form 2,6-dimethylmorpholin-4-yl-1-aminobenzene. The final step involves the reaction of 2,6-dimethylmorpholin-4-yl-1-aminobenzene with ethyl 2-bromoacetate to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
科学研究应用
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-tumor activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
属性
IUPAC Name |
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-6-17(7-10(2)19-9)14(18)11-3-4-12-13(5-11)16-8-15-12/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJHJSBAKGWOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)




![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)


![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)